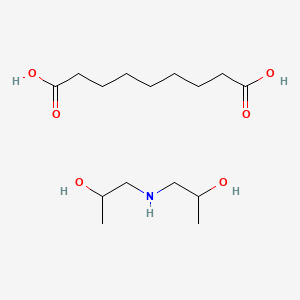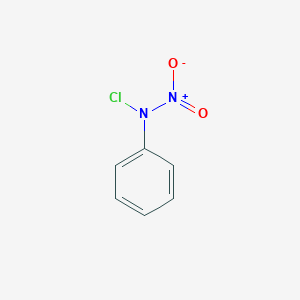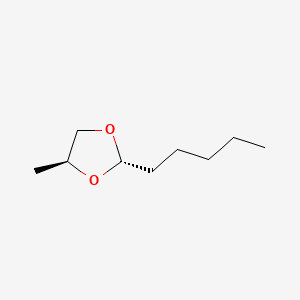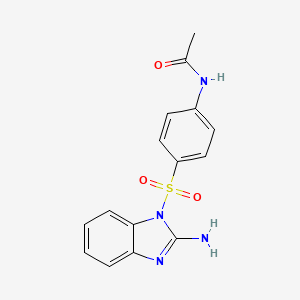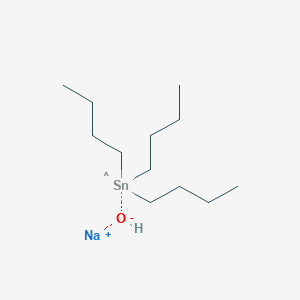![molecular formula C34H70N4O2 B12663241 N,N'-[Ethylenebis(iminoethylene)]bismyristamide CAS No. 93918-50-4](/img/structure/B12663241.png)
N,N'-[Ethylenebis(iminoethylene)]bismyristamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Ethylenebis(iminoethylene)]bismyristamide is a synthetic organic compound with the molecular formula C34H70N4O2 and a molecular weight of 566.90 g/mol. It is characterized by its long aliphatic chains and amide functional groups, making it a versatile compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide typically involves the reaction of ethylenediamine with myristic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: N-alkylated amides
Applications De Recherche Scientifique
N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.
Comparaison Avec Des Composés Similaires
N,N’-[Ethylenebis(iminoethylene)]bisstearamide: Similar structure but with stearic acid chains instead of myristic acid.
N,N’-[Ethylenebis(iminoethylene)]bislauramide: Contains lauric acid chains, making it shorter and less hydrophobic.
Uniqueness: N,N’-[Ethylenebis(iminoethylene)]bismyristamide is unique due to its specific chain length and hydrophobicity, which provide optimal balance for applications in surfactants and emulsifiers. Its ability to integrate into lipid membranes also makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
93918-50-4 |
|---|---|
Formule moléculaire |
C34H70N4O2 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40) |
Clé InChI |
CJGHEDCNEYQSAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








